molecular formula C28H56N2Sn2 B3068804 2,6-Bis (tributyltin) pyrazine CAS No. 850501-37-0

2,6-Bis (tributyltin) pyrazine

Cat. No.: B3068804
CAS No.: 850501-37-0
M. Wt: 658.2 g/mol
InChI Key: QFFXOVXAVACTHB-UHFFFAOYSA-N
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Description

2,6-Bis (tributyltin) pyrazine is an organotin compound with the molecular formula C28H56N2Sn2. It is a derivative of pyrazine, where two tributyltin groups are attached at the 2 and 6 positions of the pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis (tributyltin) pyrazine typically involves the reaction of pyrazine with tributyltin chloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product. The general reaction scheme is as follows:

[ \text{Pyrazine} + 2 \text{(Bu}_3\text{SnCl)} \rightarrow \text{this compound} + 2 \text{HCl} ]

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis (tributyltin) pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.

    Reduction: Reduction reactions can convert the tributyltin groups to tin hydrides or other reduced forms.

    Substitution: The tributyltin groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of functionalized pyrazine derivatives .

Scientific Research Applications

2,6-Bis (tributyltin) pyrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-Bis (tributyltin) pyrazine involves its interaction with cellular components, leading to various biological effects. The tributyltin groups can interact with nuclear receptors such as the retinoid-X receptor and peroxisome proliferator-activated receptor gamma, altering gene expression and cellular pathways. These interactions can affect reproductive, developmental, and metabolic processes in organisms .

Comparison with Similar Compounds

Uniqueness: 2,6-Bis (tributyltin) pyrazine is unique due to its specific structure, which combines the properties of pyrazine and tributyltin. This combination allows it to participate in a variety of chemical reactions and exhibit distinct biological activities, making it valuable for research and industrial applications.

Properties

IUPAC Name

tributyl-(6-tributylstannylpyrazin-2-yl)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2.6C4H9.2Sn/c1-2-6-4-3-5-1;6*1-3-4-2;;/h1,3H;6*1,3-4H2,2H3;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFXOVXAVACTHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=CC(=N1)[Sn](CCCC)(CCCC)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H56N2Sn2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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